6-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid
Description
6-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid is a bicyclic thiophene derivative featuring a cyclopenta[b]thiophene core substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at position 4. This compound is synthesized from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid via methodologies analogous to those described in Reference Examples 87 and 88, involving cyclization and functional group transformations . The Boc group enhances stability during synthetic procedures, making the compound a valuable intermediate in medicinal and polymer chemistry.
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5-dihydrocyclopenta[b]thiophene-6-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c1-12(2,3)18-11(17)14-13(10(15)16)6-4-8-5-7-19-9(8)13/h5,7H,4,6H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
FMWGRSLYBYMWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1SC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Cyclopenta[b]thiophene Ring Formation
The foundational step in preparing the target compound is the synthesis of the 5,6-dihydro-4H-cyclopenta[b]thiophene skeleton. This bicyclic structure consists of a thiophene ring fused with a cyclopentane ring.
Typical synthetic route : The cyclopentathiophene core is often constructed via ring-closing reactions starting from suitable precursors such as substituted thiophenes or cyclopentane derivatives bearing sulfur functionalities. For example, intramolecular cyclization of 4,5-dihydrothiophene derivatives under acidic or thermal conditions can yield the fused bicyclic system.
Alternative approaches : Metal-catalyzed cyclization or cross-coupling reactions have been employed to assemble the bicyclic framework efficiently, especially when aiming for functionalized derivatives.
Introduction of the Amino Group with Tert-Butoxycarbonyl Protection
The amino substituent at position 6 is protected by a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent synthetic steps.
Protection strategy : The amino group is introduced either by direct amination of the cyclopenta[b]thiophene core or by functional group transformation of a precursor bearing a suitable leaving group at position 6. The free amine is then protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, yielding the Boc-protected amino derivative.
Alternative synthesis : Some protocols involve the use of Boc-protected amino precursors in the early stages of the synthesis to carry the protecting group through the entire synthetic sequence, minimizing deprotection/reprotection steps.
Installation of the Carboxylic Acid Functionality at Position 6
The carboxylic acid group is a key functional moiety in the target molecule, often introduced via oxidation or substitution reactions.
Direct carboxylation : One approach involves the direct carboxylation of a suitable precursor, such as a halogenated intermediate, using carbon dioxide under catalytic conditions to yield the carboxylic acid group.
Oxidation of aldehyde or ester intermediates : Alternatively, oxidation of aldehyde or ester functionalities at position 6 to the corresponding carboxylic acid is a common method. For example, oxidation of methyl esters or primary alcohols with strong oxidants like potassium permanganate or chromium-based reagents can afford the acid.
Beckmann rearrangement-based synthesis : Some related heterocyclic carboxylic acids have been synthesized via Beckmann rearrangement of oximino intermediates, which may be adapted for this compound class.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material/Intermediate | Conditions/Notes | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Substituted thiophene or cyclopentane derivatives | Acidic or thermal conditions, sometimes metal-catalyzed | Formation of 5,6-dihydro-4H-cyclopenta[b]thiophene core |
| 2 | Amination and Boc protection | Halogenated or activated intermediate | Amination followed by Boc protection with Boc2O | Introduction of Boc-protected amino group at position 6 |
| 3 | Carboxylation/Oxidation | Aldehyde, ester, or halogenated intermediate | Oxidation with KMnO4, CrO3, or CO2 carboxylation | Installation of carboxylic acid at position 6 |
Research Findings and Optimization Notes
Yield and purity : The Boc protection step is crucial for improving yields by preventing side reactions of the amino group during oxidation or cyclization steps.
Reaction monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard tools to monitor reaction progress and confirm intermediate formation.
Environmental and practical considerations : Recent protocols favor environmentally benign solvents like water or ethanol for cyclization and protection steps, as well as milder oxidants to reduce hazardous waste.
Scalability : The synthetic sequence is amenable to scale-up with optimization of reaction times and purification steps, including chromatographic methods for isolating pure products.
Additional Notes on Chemical Reactivity
The thiophene sulfur atom can be sensitive to oxidation; thus, protecting groups and reaction conditions must be chosen to avoid unwanted sulfoxide or sulfone formation during synthesis.
The tert-butoxycarbonyl group is stable under neutral and basic conditions but can be removed under acidic conditions if deprotection is required after synthesis.
Summary Table of Key Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclopenta[b]thiophene core | Intramolecular cyclization | Acidic/thermal or metal-catalyzed | Efficient ring formation | Requires precise precursor design |
| Amino group introduction | Amination + Boc protection | Amination reagents + Boc2O, base | Protects amino functionality | Boc group requires later removal |
| Carboxylic acid installation | Oxidation or carboxylation | KMnO4, CrO3, CO2, or halogenated precursors | Direct acid formation | Harsh oxidants may affect sulfur |
Chemical Reactions Analysis
Types of Reactions
6-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the replacement of the Boc group with other functional groups.
Scientific Research Applications
Drug Development
The compound has been explored as a potential building block for the synthesis of various pharmaceutical agents. Its structural similarity to known bioactive molecules makes it a candidate for modifications aimed at enhancing pharmacological properties. For instance, derivatives of this compound have been investigated for their inhibitory effects on specific enzymes involved in disease pathways, such as kinases and proteases, which are crucial in cancer therapy and other diseases .
Enzyme Inhibition Studies
Research indicates that compounds similar to 6-((tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid can act as inhibitors for various enzymes. For example, studies have shown that modifications to the core structure can yield potent inhibitors against targets like the Kras G12C mutant, which is implicated in several cancers . The incorporation of the Boc group may enhance solubility and stability, facilitating further biological evaluations.
The biological activities associated with this compound include anti-inflammatory and antimicrobial properties. The cyclopentathiophene moiety has been linked to various biological effects, suggesting potential applications in treating inflammatory diseases and infections . Furthermore, ongoing studies are evaluating its efficacy against specific pathogens and its role in modulating immune responses.
Case Study 1: Inhibition of Hepatitis C Virus
A relevant case study demonstrated the synthesis of nucleoside analogs that included similar structures to the target compound. These analogs exhibited potent antiviral activity against the Hepatitis C virus through selective inhibition mechanisms . This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Anticancer Activity
Another investigation focused on indenoisoquinoline derivatives that share structural characteristics with this compound. These derivatives showed promising results as inhibitors of topoisomerase enzymes, which are critical for DNA replication and transcription in cancer cells . The findings suggest that similar modifications could lead to new anticancer agents based on the cyclopentathiophene scaffold.
Mechanism of Action
The mechanism of action of 6-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid involves the interaction of its functional groups with molecular targets. The Boc group can be selectively cleaved under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions . The compound’s effects are mediated through its ability to undergo specific chemical transformations and interact with target molecules.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The Boc group in the title compound reduces nucleophilic reactivity at the amino site compared to PI-29918, which has a free amino group. This difference impacts their utility in further functionalization .
- Solubility and Reactivity : The ethyl ester in Ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate enhances solubility in organic solvents, whereas the carboxylic acid in the title compound favors aqueous-phase reactions or salt formation .
Benzo[b]thiophene Analogues
lists benzo[b]thiophene derivatives with similarity scores (0.89–0.95) to the title compound. Key examples include:
| Compound Name | CAS Number | Similarity Score | Key Differences |
|---|---|---|---|
| Benzo[b]thiophene-4-carboxylic acid | 10134-95-9 | 0.95 | Lacks cyclopentane ring; planar structure reduces steric hindrance |
| 4-Phenylbenzo[b]thiophene-6-carboxylic acid | 100046-85-3 | 0.89 | Phenyl substituent introduces π-π stacking potential; no amino group |
| Methyl benzo[b]thiophene-5-carboxylate | 20532-39-2 | 0.89 | Ester group instead of carboxylic acid; simpler substitution pattern |
Key Observations:
- Planarity vs. Rigidity : Benzo[b]thiophenes lack the fused cyclopentane ring, reducing conformational rigidity compared to the title compound. This impacts their suitability for applications requiring stereochemical control .
- Functional Group Diversity: The absence of Boc or amino groups in benzo[b]thiophenes limits their use in peptide-like synthesis but broadens utility in materials science (e.g., as monomers for polymers) .
Biological Activity
6-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid (CAS No. 2089651-03-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its significance in drug development.
- Molecular Formula : C₁₃H₁₇NO₄S
- Molecular Weight : 283.34 g/mol
- Structure : The compound features a cyclopentathiophene core modified with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid functionality.
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts:
-
Inhibition of Cyclin-dependent Kinases (CDKs) :
- CDKs play a crucial role in cell cycle regulation and are often targeted in cancer therapies. Studies have shown that derivatives of cyclopentathiophene exhibit inhibitory effects on CDK2, leading to reduced tumor growth in vitro and in vivo models .
- A structure-activity relationship (SAR) analysis indicated that modifications at the C-6 position of similar compounds can significantly enhance or diminish CDK inhibitory activity .
-
Antimicrobial Activity :
- Preliminary assessments suggest potential antimicrobial properties against various bacterial strains. However, specific data on the efficacy of this compound against pathogens remain limited and warrant further investigation.
-
Anti-inflammatory Effects :
- Compounds with similar structural motifs have demonstrated anti-inflammatory effects through the modulation of pro-inflammatory cytokines. Further studies are needed to establish the direct effects of this compound on inflammatory pathways.
Case Study 1: CDK Inhibition
A study focusing on cyclopentathiophene derivatives showed that compounds structurally related to this compound exhibited IC₅₀ values ranging from 0.31 μM to 1.5 μM against CDK2 . The introduction of electron-withdrawing groups enhanced inhibitory activity, suggesting a potential pathway for optimizing this compound for therapeutic use.
Case Study 2: Antimicrobial Testing
In a comparative study assessing the antimicrobial efficacy of various thiophene derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. While some showed promising results, detailed quantitative data are still required for conclusive evidence .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
